molecular formula C17H15N3O3 B2987523 N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-85-8

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No. B2987523
M. Wt: 309.325
InChI Key: IVNIMDZBVHNVOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and are found in many natural products .


Synthesis Analysis

While specific synthesis information for this compound is not available, indole derivatives can be synthesized through various methods. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (2-Methyl-1H-indol-5-yl)methanamine, includes a molecular weight of 160.22 and an empirical formula of C10H12N2 .


Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, they have been used in multicomponent reactions to generate complex molecules .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly among indole derivatives. For instance, (2-Methyl-1H-indol-5-yl)methanamine has a molecular weight of 160.22 and an empirical formula of C10H12N2 .

Scientific Research Applications

Repellent Efficacy and Chemical Interactions

Decrease in DEET Repellency Caused by Nitric Oxide in Rhodnius prolixus

This study explores the interaction of DEET, a widely used insect repellent, with nitric oxide (NO) and its effect on the repellency towards Rhodnius prolixus. It suggests the involvement of the NO/cGMP system in olfaction processes, which could be a target for modifying repellent efficacy (Sfara, Zerba, & Alzogaray, 2008).

Antimicrobial Applications

Design, Synthesis, and Antimycobacterial Activity of Novel Nitrobenzamide Derivatives

This research presents the synthesis of novel nitrobenzamide derivatives demonstrating significant in vitro antitubercular activity. It opens new avenues for developing treatments against tuberculosis (Wang et al., 2019).

Chemical Synthesis and Material Science

Synthesis of Chlorantraniliprole

Analytical Chemistry and Environmental Applications

Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode

This study investigates the bioelectrochemical conversion of nitrobenzene to aniline, demonstrating an environmentally friendly and cost-effective method for treating pollutants. The process involves microbial catalysis, offering insights into sustainable waste treatment technologies (Wang et al., 2011).

Safety And Hazards

Safety and hazard information would depend on the specific compound and its properties. For instance, some indole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives are of great interest in the field of medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new indole derivatives and investigating their biological activities .

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIMDZBVHNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

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